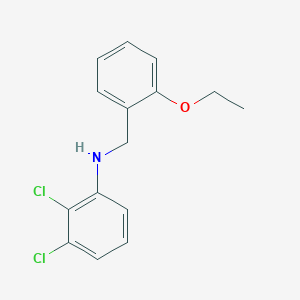
2,3-Dichloro-N-(2-ethoxybenzyl)aniline
説明
2,3-Dichloro-N-(2-ethoxybenzyl)aniline is a chemical compound with the molecular formula C15H15Cl2NO and a molecular weight of 296.2 . It is used for proteomics research . The CAS Number of this compound is 1036584-97-0 .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-N-(2-ethoxybenzyl)aniline can be represented by the SMILES notation: CCOC1=CC=CC=C1CNC2=C(C(=CC=C2)Cl)Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.科学的研究の応用
Fluorescent Polymeric Films
Research by Buruianǎ et al. (2005) focused on the synthesis of polyurethane cationomers with anil groups to obtain polymeric films with fluorescent properties. They explored the photochromic mechanism of salicylideneanil units, demonstrating the excited state intramolecular proton-transfer process (ESIPT), which is relevant for developing materials with specific optical properties. This study indicates the potential use of similar compounds in creating materials with desired fluorescent characteristics for various applications, including sensors and optoelectronic devices (Buruianǎ et al., 2005).
Antimicrobial Activity
Habib et al. (2013) synthesized novel quinazolinone derivatives to evaluate their antimicrobial activity. While the study does not directly involve 2,3-Dichloro-N-(2-ethoxybenzyl)aniline, it highlights the broader research interest in exploring the antimicrobial potential of aniline derivatives. This suggests that compounds with a similar structure could be investigated for their antimicrobial properties, contributing to the development of new antimicrobial agents (Habib et al., 2013).
Organic Synthesis and Material Science
The work by Zhu et al. (2015) on direct amidation of aniline derivatives with 1,1-dichloro-2-nitroethene in water presents a green methodology for N-nitroacetylation of anilines. This study underscores the interest in developing environmentally friendly synthetic routes for aniline derivatives, which could be applicable to compounds like 2,3-Dichloro-N-(2-ethoxybenzyl)aniline. The research demonstrates the compound's potential role in organic synthesis, particularly in the formation of novel compounds through sustainable processes (Zhu et al., 2015).
Crystal Engineering and Supramolecular Chemistry
Zaman et al. (2001) explored crystal engineering using anilic acids and dipyridyl compounds, revealing insights into supramolecular synthons and hydrogen bonding patterns. While the focus is not on 2,3-Dichloro-N-(2-ethoxybenzyl)aniline specifically, the study reflects the broader application of aniline derivatives in understanding and designing crystal structures for materials with specific properties. This research area could offer opportunities for utilizing similar compounds in designing new materials with tailored properties for electronics, catalysis, or drug delivery systems (Zaman et al., 2001).
Safety And Hazards
2,3-Dichloro-N-(2-ethoxybenzyl)aniline is classified as an irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation . It is also very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
2,3-dichloro-N-[(2-ethoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-2-19-14-9-4-3-6-11(14)10-18-13-8-5-7-12(16)15(13)17/h3-9,18H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPKSZSGCFOYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-N-(2-ethoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)
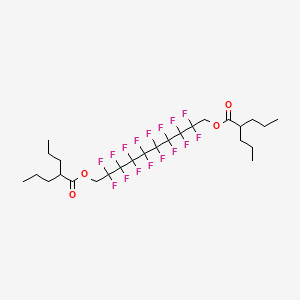

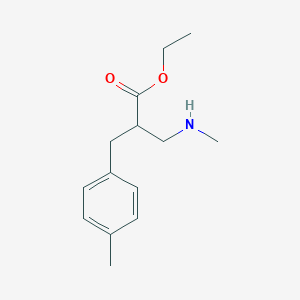
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)
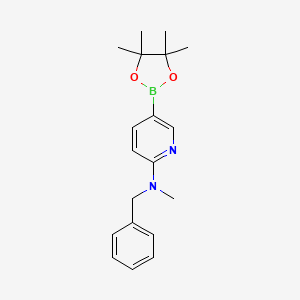
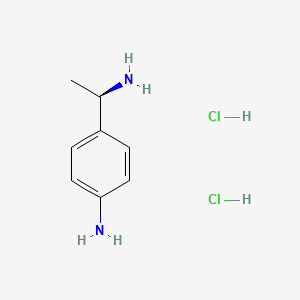
![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)

